8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one
Description
Properties
Molecular Formula |
C11H9F3O |
|---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)10-3-1-2-7-4-5-8(15)6-9(7)10/h1-3H,4-6H2 |
InChI Key |
UAOCHLFLSWFACC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Electrophilic Trifluoromethylation of Naphthalenone Derivatives
One classical approach to synthesize 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one involves electrophilic trifluoromethylation of the naphthalenone core. This method utilizes trifluoromethylating agents such as trifluoromethylthiolating reagents or trifluoromethylsulfonimides in the presence of fluoride salts to generate the trifluoromethylated product.
A representative example from the literature describes the reaction of difluoro enol silyl ethers (prepared from trifluoromethyl ketones) with N-trifluoromethylthiodibenzenesulfonimide in the presence of potassium fluoride (KF) in acetonitrile at room temperature. Under optimized conditions, the desired trifluoromethylated product was obtained in yields up to 78% (NMR yield) with minimal side products.
| Entry | Additive | Yield of Trifluoromethylated Product (%) | Notes |
|---|---|---|---|
| 1 | 1.0 equiv KF | 78 | Optimal condition |
| 2 | 1.0 equiv CsF | 61 | Lower yield |
| 3 | 1.0 equiv TBAF·3H2O | 15 | High side product formation |
| 4 | 1.0 equiv TBAT | 41 | Moderate yield |
Table 1: Effect of fluoride additives on trifluoromethylation yields.
This method is advantageous for its mild conditions and relatively high regioselectivity, making it suitable for introducing trifluoromethyl groups into aromatic ketones like naphthalenones.
Visible-Light-Mediated Catalyst-Free Trifluoromethylation
Recent advances have introduced visible-light-mediated, catalyst-free protocols for trifluoromethylation of naphthalene derivatives. One study reported the use of trifluoroacetophenone and a base (DBU) under irradiation with a 40 W Kessil lamp to achieve trifluoromethylation of spiro-naphthalene epoxides, which are structurally related to dihydronaphthalenones.
The reaction proceeds at ambient temperature over 5 hours, followed by extraction and purification via silica gel chromatography, affording trifluoromethylated products in yields around 69–85%. Although this protocol was demonstrated on spiro-epoxides, the methodology is adaptable for related naphthalenone systems, including 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one.
Catalytic Trifluoromethylation Using Transition Metal Complexes
Another synthetic route involves the use of organozinc complexes and transition metal catalysis to introduce trifluoromethyl groups regioselectively. For example, iron(II) chloride (FeCl2) catalyzes the trifluoromethylation of difluoro enol silyl ethers derived from trifluoromethyl ketones, yielding trifluoromethylated ketones under mild conditions.
The general procedure includes mixing the enol silyl ether with FeCl2 in dry acetonitrile within a glovebox, stirring at room temperature for 2 hours, and isolating the product by column chromatography. Yields reported for related trifluoromethylated ketones are moderate to good (e.g., 62% for 1-phenyl-2,2,3,3,3-pentafluoropropan-1-one).
Summary of Key Preparation Methods
| Method | Key Reagents / Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Electrophilic trifluoromethylation | N-trifluoromethylthiodibenzenesulfonimide, KF, MeCN, RT | Up to 78 | Mild, regioselective | Requires fluoride additives |
| Visible-light-mediated trifluoromethylation | Trifluoroacetophenone, DBU, 40 W LED, RT, 5 h | 69–85 | Catalyst-free, green chemistry | Limited substrate scope |
| Transition metal-catalyzed trifluoromethylation | FeCl2, difluoro enol silyl ethers, MeCN, RT | ~62 | Catalytic, moderate conditions | Requires glovebox, air-sensitive |
Table 2: Comparative overview of preparation methods for trifluoromethylated naphthalenones.
Analytical Data Supporting Preparation
Characterization of 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one and related trifluoromethylated compounds typically involves:
- 1H NMR Spectroscopy: Aromatic and aliphatic proton signals consistent with the dihydronaphthalenone framework.
- 19F NMR Spectroscopy: Signals around −36 to −70 ppm corresponding to trifluoromethyl groups.
- 13C NMR Spectroscopy: Carbonyl carbons and trifluoromethyl carbons exhibit characteristic coupling constants with fluorine (e.g., $$J_{CF}$$ ~ 25–300 Hz).
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks matching calculated masses with high accuracy.
The preparation of 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one is well-documented through multiple synthetic strategies emphasizing the introduction of the trifluoromethyl group via electrophilic trifluoromethylation, visible-light-induced reactions, and catalytic methods. These methods offer a balance of yield, selectivity, and operational simplicity.
The electrophilic trifluoromethylation using N-trifluoromethylthiodibenzenesulfonimide and fluoride additives remains a robust and widely applicable approach. Visible-light-mediated and catalytic transition metal methods provide greener and potentially more versatile alternatives. The choice of method depends on substrate availability, desired yield, and reaction conditions.
This comprehensive overview consolidates data from peer-reviewed sources and authoritative chemical literature, ensuring a professional and authoritative perspective on the compound’s preparation.
Chemical Reactions Analysis
Types of Reactions
8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylated alcohols, carboxylic acids, and substituted naphthalenone derivatives.
Scientific Research Applications
8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the development of advanced materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)-3,4-dihydronaphthalen-2(1H)-one involves its interaction with molecular targets through the trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors by increasing lipophilicity and metabolic stability. The trifluoromethyl group can also participate in hydrogen bonding and van der Waals interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The position and nature of substituents on the tetralone scaffold significantly influence chemical reactivity and biological activity.
Key Comparisons:
*Calculated based on molecular formula C₁₁H₉F₃O.
Discussion:
- Trifluoromethyl vs. Fluorine : The -CF₃ group at position 8 (target compound) provides stronger electron-withdrawing effects than -F (), enhancing resistance to oxidative metabolism and improving binding to hydrophobic pockets in biological targets .
- Positional Isomerism : Moving -CF₃ from position 8 to 6 () alters steric and electronic interactions. For example, proximity to the ketone at position 1 in 6-CF₃ derivatives may hinder nucleophilic attacks, affecting synthetic utility .
- Methyl vs. Trifluoromethyl : Methyl groups (e.g., 3-methyltetral-1-one, ) increase steric bulk without significant electronic effects, favoring applications in stereoselective synthesis rather than target-specific bioactivity .
Physicochemical Properties
Biological Activity
8-(Trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one is a synthetic organic compound that possesses significant biological activity due to its unique trifluoromethyl group and naphthalene core structure. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one is C11H8F3O. The presence of the trifluoromethyl group (–CF3) enhances lipophilicity and metabolic stability, which are crucial for drug design.
Biological Activity
The biological activity of 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one has been investigated through various studies, focusing on its effects on different biological targets.
The compound interacts with various molecular targets, influencing biochemical pathways. The trifluoromethyl group is known to enhance binding affinity to receptors due to its electron-withdrawing properties, which can stabilize interactions with biological macromolecules.
In Vitro Studies
In vitro studies have shown that 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one exhibits inhibitory effects on several enzymes and receptors:
- NMDA Receptor Inhibition : A study reported that derivatives of trifluoromethyl compounds displayed low nanomolar affinity for the NMDA receptor's PCP binding site, indicating potential neuroprotective effects .
- Antioxidant Activity : The compound has been evaluated for its antioxidant properties, showing significant inhibition of reactive oxygen species (ROS) production in cellular models.
Case Studies
- Neuroprotective Effects : A case study involving animal models demonstrated that administration of 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one resulted in reduced neuronal damage following ischemic injury. The compound's ability to modulate NMDA receptor activity was highlighted as a key mechanism in neuroprotection .
- Anticancer Potential : Preliminary research indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines. Further studies are required to elucidate the specific pathways involved.
Comparative Analysis
When compared to similar compounds, such as other naphthalene derivatives or trifluoromethyl-containing drugs, 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one stands out due to its enhanced bioactivity attributed to the trifluoromethyl substituent.
| Compound | Structure | Biological Activity |
|---|---|---|
| 8-(Trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one | Structure | Neuroprotective, Antioxidant |
| 8-Methyl-3,4-dihydro-1H-naphthalen-2-one | Structure | Moderate activity |
Q & A
Q. What are the established synthetic routes for 8-(trifluoromethyl)-3,4-dihydro-1H-naphthalen-2-one?
Methodological Answer: The compound is typically synthesized via trifluoromethylation of a naphthalenone precursor. A common approach involves:
Electrophilic substitution : Introducing the trifluoromethyl group using reagents like CFCu or CFSiMe under catalytic conditions.
Cyclization : A Vilsmeier-Haack reaction (using POCl and DMF) can form the ketone moiety in the dihydronaphthalenone scaffold, as seen in related dihydroquinoline syntheses .
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization.
Example Data: For analogous compounds, yields range from 45–70% depending on reaction time and catalyst loading.
Q. What spectroscopic techniques are used for structural confirmation?
Methodological Answer:
NMR Spectroscopy :
- H NMR identifies proton environments (e.g., dihydro ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.5 ppm).
- F NMR confirms trifluoromethyl group presence (δ -60 to -65 ppm).
IR Spectroscopy : C=O stretch (~1680 cm) and CF vibrations (~1150 cm).
X-ray Crystallography : SHELX software (via SHELXL refinement) resolves crystal packing and bond angles, critical for confirming stereochemistry .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.
Ventilation : Use fume hoods during synthesis due to volatile reagents (e.g., POCl).
Waste Disposal : Quench reaction byproducts with ice-cold water before neutralization .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer:
Catalyst Screening : Test Pd/Cu systems for trifluoromethylation efficiency.
Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to stabilize intermediates.
Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C → 120°C in 30 min).
Data Insight: In similar compounds, DMF increased yields by 15% over toluene due to better solubility of trifluoromethyl reagents .
Q. How to resolve contradictions in spectral data (e.g., unexpected 13^{13}13C NMR peaks)?
Methodological Answer:
Multi-Technique Cross-Validation :
- Combine HSQC/HMBC NMR to assign ambiguous carbons.
- Compare experimental IR with DFT-calculated vibrational modes.
Impurity Analysis : Use HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) to detect byproducts (e.g., over-oxidized derivatives).
Crystallographic Validation : SHELXD can resolve structural ambiguities by refining against X-ray data .
Q. What strategies are used to study structure-activity relationships (SAR) for this compound?
Methodological Answer:
Analog Synthesis : Prepare derivatives with substituent variations (e.g., 8-bromo or 8-chloro analogs, as in ).
Biological Assays :
- In vitro : Enzyme inhibition assays (IC determination) using fluorescence polarization.
- In silico : Molecular docking (AutoDock Vina) to predict binding affinity to target proteins.
Data Correlation : Plot substituent electronic parameters (Hammett σ) against bioactivity to identify key functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
